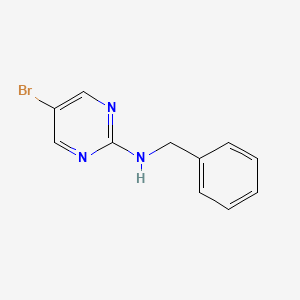

N-benzyl-5-bromopyrimidin-2-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-benzyl-5-bromopyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with benzylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

Starting Materials: 5-bromo-2-chloropyrimidine and benzylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.

Reaction Mechanism: The nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine by the amino group of benzylamine results in the formation of this compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 5 of the pyrimidine ring serves as a prime site for nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring, which activates the halogen for displacement.

Key Reactions and Conditions:

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| Aromatic Substitution | Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO) | Bromine replaced by nucleophile (e.g., –NH<sub>2</sub>, –OR, –SR) | |

| Cross-Coupling (Suzuki) | Pd catalyst, boronic acid, base (e.g., K<sub>2</sub>CO<sub>3</sub>) | Formation of biaryl or heteroaryl derivatives |

Mechanistic Insights:

-

The pyrimidine ring’s electron deficiency facilitates SNAr (nucleophilic aromatic substitution) , particularly under basic conditions.

-

Transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) leverage the bromine as a leaving group for carbon–carbon bond formation.

Hydrogenative Deprotection of the N-Benzyl Group

Experimental Findings:

| Conditions | Outcome | References |

|---|---|---|

| Pd/C (1 mol %), Nb<sub>2</sub>O<sub>5</sub>/C (1 mol %), H<sub>2</sub>, MeOH, rt | No reaction observed for N-benzylpyrimidine substrates |

Critical Analysis:

-

The study in demonstrated that N-benzyl groups on pyrimidine rings (e.g., 1j ) remain intact under Pd/C–Nb<sub>2</sub>O<sub>5</sub>/C catalytic hydrogenation, likely due to steric hindrance or electronic deactivation of the pyrimidine ring.

-

Alternative deprotection methods (e.g., strong acids or specialized catalysts) may be required but are not documented in the provided sources.

Functionalization via Halogen Exchange

While not directly observed in the sources, the bromine atom’s position suggests potential for halogen-exchange reactions (e.g., with iodide or chloride under Ullmann-type conditions). Such reactions could modify the compound’s electronic properties or prepare it for further cross-coupling.

Stability and Side Reactions

-

Thermal Stability : The compound is stable under standard storage conditions but may decompose at elevated temperatures (>150°C).

-

Sensitivity : The amine group may undergo oxidation if exposed to strong oxidizing agents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-benzyl-5-bromopyrimidin-2-amine has been identified as a promising scaffold for the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar pyrimidine structures have shown inhibition of cell growth in breast (MCF-7) and lung (A-549) cancer cells, with some derivatives achieving IC50 values as low as 2.93 µM .

1.2 Antibacterial Properties

Compounds with similar structural motifs have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The structure-activity relationship studies suggest that the presence of the bromine atom enhances the biological activity of these compounds, making them potential candidates for antibiotic development .

1.3 Neurological Applications

The compound's structural features align it with ligands targeting adenosine receptors, which are implicated in various neurological conditions. The N-benzyl substitution has been shown to enhance binding affinity and potency at these receptors, indicating potential for therapeutic applications in treating disorders like anxiety and depression .

Agricultural Applications

2.1 Agrochemical Development

this compound and its derivatives are being explored as intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides. The pyrimidine structure is common in many active agricultural chemicals due to its effectiveness in inhibiting specific biological pathways in pests .

Synthesis and Structural Modifications

3.1 Synthesis Methods

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by amination reactions. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce costs, addressing challenges such as high energy consumption and complex purification processes associated with traditional methods .

Case Studies

Wirkmechanismus

The mechanism of action of N-benzyl-5-bromopyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, some pyrimidine derivatives have been shown to inhibit enzymes or interfere with nucleic acid synthesis, leading to their potential use as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

N-benzyl-5-bromopyrimidin-2-amine can be compared with other similar compounds, such as:

5-Bromopyrimidine: A simpler pyrimidine derivative with a bromine atom at the 5-position.

2-Amino-5-bromopyrimidine: Another pyrimidine derivative with an amino group at the 2-position and a bromine atom at the 5-position.

2-Benzylamino-5-chloropyrimidine: A compound similar to this compound but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

N-benzyl-5-bromopyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom at the 5-position and a benzyl group at the 2-position of the pyrimidine ring, which contributes to its unique pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies:

- MCF-7 Breast Cancer Cells: In vitro studies revealed that this compound inhibits the growth of MCF-7 cells with an IC50 value indicating substantial potency. The mechanism appears to involve cell cycle arrest and apoptosis induction.

- A-549 Lung Cancer Cells: Similar studies demonstrated effective growth inhibition in A-549 cells, suggesting broad-spectrum anticancer potential.

Antiviral Activity

This compound has also shown antiviral properties, particularly against viruses that exploit host cellular machinery for replication. Interaction studies suggest it may inhibit viral entry or replication by targeting specific viral proteins.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for nucleotide synthesis in pathogens or cancer cells.

- Receptor Modulation: Binding to specific receptors could alter signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C5, Benzyl at C2 | Anticancer, Antiviral |

| 5-Bromo-pyrimidin-2-one | Ketone instead of amine | Varies; generally lower activity |

| 4-Bromo-N-methylpyrimidin-2-amine | Methyl substitution at nitrogen | Different solubility and reactivity |

| 2-Amino-5-bromopyridine | Amino group at position 2 | Antimicrobial |

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring: Utilizing appropriate precursors to construct the pyrimidine core.

- Bromination: Selective bromination at the 5-position using brominating agents.

- Benzylation: Introducing the benzyl group through nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

N-benzyl-5-bromopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJMYSXXRMYOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408686 | |

| Record name | 2-BENZYLAMINO-5-BROMOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38373-55-6 | |

| Record name | 2-BENZYLAMINO-5-BROMOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.